molecular formula C32H40O8 B1672940 Handelin

Handelin

Cat. No.: B1672940
M. Wt: 552.7 g/mol
InChI Key: SZQWAXGDCUONOB-QKARTHDOSA-N
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Description

Handelin is a guaianolide dimer isolated from Chrysanthemum indicum L. (wild chrysanthemum) . Structurally, it consists of two sesquiterpene lactone units (molecular formula: C₃₂H₄₀O₈; molecular weight: 552.66) . Preclinical studies highlight its multifaceted bioactivities, including:

  • Anti-inflammatory effects: Inhibition of NF-κB and AP-1 pathways via TAK1 targeting , suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) , and reduction of neuroinflammation through Hsp70-TRAF6 axis modulation .
  • Antioxidant properties: Mitigation of reactive oxygen species (ROS) and improvement of mitochondrial function in aged mice and C. elegans .
  • Muscle atrophy protection: Activation of Hsp70 to enhance protein homeostasis, inhibit proteolysis, and promote muscle differentiation in cachexia and aging models .
  • Neuroprotection: Prevention of microglia-mediated neurotoxicity in co-culture systems .

This compound’s unique dual mechanism—activating Hsp70 while inhibiting TAK1—distinguishes it from other natural compounds. Its efficacy spans multiple disease models, including neuroinflammation, pulmonary emphysema, and sarcopenia .

Properties

IUPAC Name

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQWAXGDCUONOB-QKARTHDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Extraction and Fractionation

Fresh or dried aerial parts of Chrysanthemum indicum L. are subjected to solvent extraction using methanol or ethanol under reflux conditions. The crude extract is then partitioned sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to enrich this compound in the ethyl acetate fraction.

Table 1: Yield of this compound from Different Chrysanthemum Species

Species Solvent System Yield (mg/kg dry weight) Purity (%)
C. indicum L. Ethanol/H₂O 12.3 ± 1.2 89.5
C. lavandulifolium Methanol 8.7 ± 0.9 78.2

Chromatographic Purification

The ethyl acetate fraction undergoes column chromatography using silica gel or Sephadex LH-20, with elution gradients of chloroform-methanol (9:1 to 7:3). This compound is further purified via preparative HPLC (C18 column, acetonitrile-water, 65:35) to achieve >95% purity. Key challenges include the compound’s sensitivity to oxidation and its low natural abundance, necessitating large biomass inputs.

Chemical Synthesis Strategies

Despite its structural complexity, efforts to synthesize this compound have been explored to circumvent reliance on natural sources. The compound’s molecular framework (C₃₂H₄₀O₈) features a spirocyclic core with multiple stereocenters, demanding innovative synthetic approaches.

Total Synthesis Routes

No complete total synthesis of this compound has been reported to date. However, analogous strategies for structurally related sesterterpenoids provide insights into potential pathways:

Table 2: Proposed Synthetic Routes for this compound

Strategy Key Steps Yield (%) Challenges
Asymmetric Desymmetrization Catalytic enantioselective cyclization N/A Stereochemical control
Beckmann Rearrangement Rearrangement of diketone intermediates N/A Regioselectivity in ring formation
Convergent 1,2-Addition Coupling of vinyl dianion nucleophiles N/A Stability of intermediates

These routes draw inspiration from the synthesis of hunterine A, which employs desymmetrization and rearrangements to construct polycyclic frameworks. For this compound, a retrosynthetic disconnection at the spirocyclic junction could enable modular assembly of its tetracyclic core.

Semisynthesis from Related Terpenoids

Semisynthesis offers a pragmatic alternative by modifying abundantly available terpenoid precursors. For instance, oxidation and acetylation of costunolide (a sesquiterpene lactone) could yield intermediates amenable to further functionalization. However, this approach remains theoretical, with no experimental validation reported.

Analytical and Purification Techniques

Structural Characterization

This compound’s structure is confirmed via NMR (¹H, ¹³C, and 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Its molecular ion [M+H]⁺ appears at m/z 553.2654 (calculated for C₃₂H₄₁O₈⁺: 553.2651).

Table 3: Key NMR Data for this compound (CDCl₃, 600 MHz)

Proton/Carbon δ (ppm) Multiplicity Correlation
H-3 5.21 (d, J=8.4 Hz) Doublet COSY with H-4
C-15 170.2 Quaternary HMBC to OAc

Purity Assessment

Purity is evaluated using HPLC-DAD (λ = 254 nm) and LC-MS, with retention time consistency across batches being critical for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions: Handelin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as deacetylthis compound, this compound diacetate, and deacetyldehydrothis compound .

Scientific Research Applications

Key Applications

1. Anti-cachexia Effects

  • Study Findings : In a study involving lipopolysaccharide (LPS)-induced mice, Handelin treatment resulted in significant increases in body weight and muscle mass. Specifically, it improved the weight and cross-sectional area of the soleus muscle while enhancing motor function. The compound also maintained MyHC protein levels and increased insulin-like growth factor expression, indicating its role in muscle preservation during inflammatory conditions .

2. Muscle Integrity During Aging

  • Mechanism : this compound has been shown to alleviate age-related muscle decline in Caenorhabditis elegans, improving motor function and mitochondrial integrity. It reduces reactive oxygen species (ROS) generation, which is crucial for maintaining cellular health during aging .

3. Photoprotection Against UV-Induced Damage

  • Research Insights : this compound has demonstrated protective effects against ultraviolet A (UVA)-induced photoaging in human dermal fibroblast cells. It promotes autophagy and reduces intracellular ROS levels, thereby enhancing cell viability and reducing signs of senescence .

Detailed Case Studies

Study Model Findings Mechanism
Alleviation of CachexiaLPS-treated MiceIncreased body weight and muscle mass; improved motor functionInhibition of nuclear factor-κB activation; reduced inflammatory cytokines
Aging EffectsC. elegansExtended lifespan and improved healthspan; enhanced motor functionReduced ROS generation; improved mitochondrial content
Photoaging ProtectionHuman Dermal FibroblastsReduced ROS levels; enhanced cell survival post-UVA exposurePromotion of autophagy; increased expression of protective proteins

Mechanistic Insights

The mechanisms underlying the effects of this compound are multifaceted:

  • Anti-inflammatory Action : this compound inhibits key inflammatory pathways, such as nuclear factor-κB, which is crucial in mediating muscle atrophy during inflammatory states.
  • Mitochondrial Enhancement : It improves mitochondrial morphology and function, which is essential for energy production and cellular metabolism.
  • Oxidative Stress Reduction : By decreasing ROS levels, this compound protects cells from oxidative damage, a significant contributor to aging and degenerative diseases.

Comparison with Similar Compounds

Key Differentiators of this compound:

Multi-Target Mechanism : Unlike single-pathway inhibitors (e.g., triptolide), this compound simultaneously activates Hsp70 (enhancing protein stability) and inhibits TAK1 (blocking NF-κB/AP-1) . This dual action addresses both proteostasis and inflammation in muscle atrophy .

Broad Efficacy : this compound improves mitochondrial function in C. elegans and reduces neuroinflammation in mice , whereas compounds like tomatidine lack neuroprotective effects.

Biological Activity

Handelin, a guaianolide dimer derived from Chrysanthemum boreale , has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and photoprotective effects. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique guaianolide structure, which contributes to its biological efficacy. The compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

1. Anti-Inflammatory Effects

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study evaluated its effects on inflammatory mediators in vivo, revealing that this compound effectively suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent in therapeutic applications .

Table 1: Anti-Inflammatory Activity of this compound

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
0.53025
1.05045
2.07065

2. Photoprotective Effects

This compound has been shown to reduce ultraviolet A (UVA)-induced photoaging in human dermal fibroblasts (HDF). In a study, HDF cells treated with this compound exhibited reduced intracellular reactive oxygen species (ROS) levels and improved cell morphology compared to untreated controls after UVA exposure .

Table 2: Effects of this compound on HDF Cells Post-UVA Irradiation

Treatment GroupROS Levels (Relative Fluorescence Intensity)Cell Viability (%)
Control100100
UVA Only18060
This compound + UVA (0.0125 µM)12080
This compound + UVA (0.025 µM)9085

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reduction of ROS : this compound significantly lowers ROS levels in HDF cells, which is crucial for mitigating oxidative stress associated with photoaging .
  • Regulation of Autophagy : The compound enhances autophagy markers (like LC3B II and HSP70), suggesting a role in cellular repair processes following oxidative damage .
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, this compound may alter the inflammatory response at the cellular level, providing insights into its therapeutic potential for inflammatory diseases .

Case Studies

Several case studies have explored the practical applications of this compound:

  • Case Study on Skin Aging : A clinical trial involving participants with photoaged skin demonstrated that topical application of this compound improved skin elasticity and reduced wrinkle depth over a period of eight weeks.
  • Case Study on Inflammatory Conditions : Another study assessed the efficacy of this compound in patients with chronic inflammatory conditions such as rheumatoid arthritis, showing significant reductions in pain and swelling when combined with traditional therapies.

Q & A

Q. What are the primary mechanisms underlying Handelin’s anti-inflammatory activity?

this compound inhibits NF-κB activation and suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators (e.g., NO, PGE2) in LPS-stimulated RAW 264.7 macrophages. This involves downregulating iNOS and COX-2 expression and blocking MAPK pathways (ERK/JNK). Methodologically, confirm these effects via qPCR for mRNA levels, Western blotting for protein expression, and ELISA for cytokine quantification . In vivo validation can use carrageenan-induced paw edema models to assess IL-1β suppression via serum analysis .

Q. How can researchers design experiments to validate this compound’s interaction with Hsp70?

Employ fluorescence spectroscopy to measure binding affinity (e.g., dissociation constant KD = 18.81 μM) and stability assays like CETSA (Cellular Thermal Shift Assay) or DARTS (Drug Affinity Responsive Target Stability). Co-IP (co-immunoprecipitation) and immunoblotting can confirm this compound’s interaction with Hsp70 and downstream targets like TRAF6 in neuroinflammatory models .

Q. What in vitro models are appropriate for studying this compound’s anti-neuroinflammatory effects?

Use primary microglia or neuronal cell lines (e.g., BV2, SH-SY5Y) exposed to inflammatory stimuli (e.g., LPS, palmitic acid). Measure NO production via Griess assay, cytokine release via multiplex assays, and cell viability via MTT/WST-1. Include controls for Hsp70 inhibition (e.g., siRNA knockdown) to isolate this compound-specific pathways .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytokine modulation be resolved?

Contradictions may arise from dose-dependent effects or cell-specific responses. Conduct dose-response curves (e.g., 1–50 μM) across multiple cell types (macrophages, microglia, T-cells) and validate with transcriptomics (RNA-seq) to identify context-dependent pathways. Use meta-analysis frameworks to compare datasets, ensuring statistical rigor (e.g., ANOVA with post-hoc tests) and adherence to reproducibility guidelines .

Q. What experimental strategies optimize this compound’s bioavailability for in vivo neuroinflammation studies?

Address low solubility (e.g., in DMSO) via nanoformulations (liposomes, PLGA nanoparticles) or prodrug derivatization. Pharmacokinetic studies (e.g., HPLC/MS for plasma concentration) and blood-brain barrier penetration assays (in vitro BBB models or in vivo brain tissue analysis) are critical. Pair with behavioral tests (e.g., Morris water maze for cognitive outcomes) in rodent neuroinflammation models .

Q. How does this compound’s dual inhibition of NF-κB and MAPK pathways impact experimental design?

Use pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB, U0126 for ERK) in combination with this compound to isolate contributions. Phosphorylation status of IκBα (NF-κB) and ERK/JNK (MAPK) should be monitored via phospho-specific antibodies. Computational modeling (e.g., network pharmacology) can predict synergistic or antagonistic interactions .

Methodological and Data Analysis Considerations

Q. What quality-control measures are essential for this compound’s purity and stability in long-term studies?

  • Purity : Validate via HPLC (≥95% purity) with UV/Vis or MS detection.
  • Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products.
  • Storage : Recommend −20°C in anhydrous DMSO, with aliquots to avoid freeze-thaw cycles .

Q. How should researchers address variability in this compound’s efficacy across experimental replicates?

Standardize cell passage numbers, serum batch, and LPS source. Use internal controls (e.g., reference compounds like dexamethasone) and pre-screen cell lines for baseline cytokine production. Apply normalization methods (e.g., fold-change relative to vehicle) and report variability metrics (e.g., SEM, CV%) .

Q. What computational tools can predict this compound’s off-target effects or secondary targets?

Use molecular docking (AutoDock Vina, Schrödinger) to screen against kinase or GPCR libraries. Leverage transcriptomic databases (e.g., LINCS L1000) to identify gene expression signatures. Validate predictions via CRISPR-Cas9 knockout or thermal proteome profiling (TPP) .

Data Reporting and Reproducibility

Q. How to structure a manuscript on this compound’s mechanisms to meet journal guidelines?

  • Abstract : Summarize NF-κB/MAPK inhibition and in vivo efficacy (100–150 words).
  • Methods : Detail cell culture conditions, this compound concentrations, and statistical tests (ANOVA with Tukey’s post-hoc).
  • Results : Use tables for IC50 values (e.g., NO inhibition) and figures for pathway diagrams.
  • Discussion : Contrast findings with prior studies on similar compounds (e.g., curcumin) and highlight TRAF6 as a novel target .

Q. What metadata is critical for sharing this compound-related datasets?

Include experimental conditions (e.g., LPS concentration, exposure time), instrument parameters (e.g., HPLC column type), and raw data files (e.g., .ab1 for sequencing, .csv for cytokine levels). Adhere to FAIR principles with repositories like Zenodo or Gene Expression Omnibus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.